methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate
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Overview
Description
Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate typically involves the reaction of 3-fluoro-4-nitrobenzoic acid with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-imidazol-1-yl)benzoate
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine
- 1-Methyl-1H-imidazole-4-carboxylic acid
Uniqueness
Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate is unique due to the presence of both a fluorine atom and a methyl-imidazole moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .
Properties
Molecular Formula |
C12H11FN2O2 |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-(4-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-15(7-14-8)11-4-3-9(5-10(11)13)12(16)17-2/h3-7H,1-2H3 |
InChI Key |
OYPFPKFYDMVDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
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